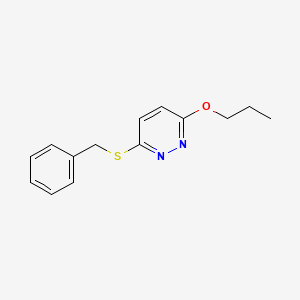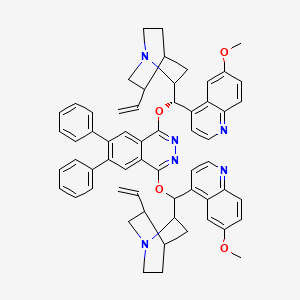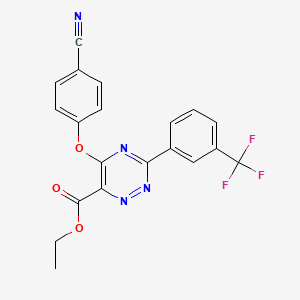
Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a cyanophenoxy group, a trifluoromethylphenyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines.
Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenol derivative.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using a trifluoromethylbenzoyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- Ethyl 5-(4-methoxyphenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
- Ethyl 5-(4-chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
- Ethyl 5-(4-bromophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate
Uniqueness
Ethyl 5-(4-cyanophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical properties and potential applications. The trifluoromethyl group also contributes to the compound’s stability and reactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
921619-39-8 |
|---|---|
分子式 |
C20H13F3N4O3 |
分子量 |
414.3 g/mol |
IUPAC名 |
ethyl 5-(4-cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C20H13F3N4O3/c1-2-29-19(28)16-18(30-15-8-6-12(11-24)7-9-15)25-17(27-26-16)13-4-3-5-14(10-13)20(21,22)23/h3-10H,2H2,1H3 |
InChIキー |
VBIHENMDWRXLSS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


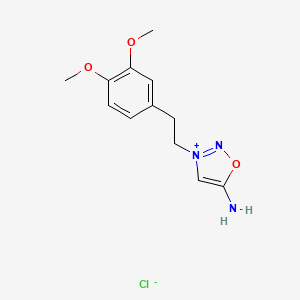
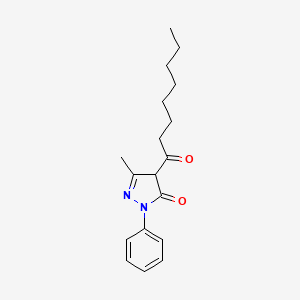
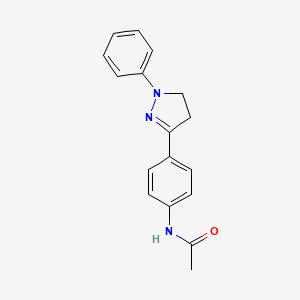
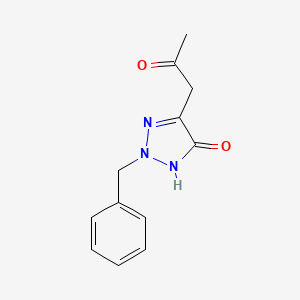

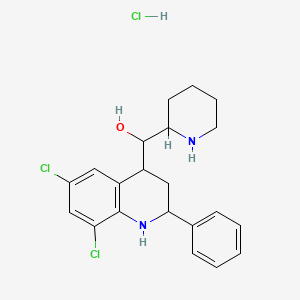

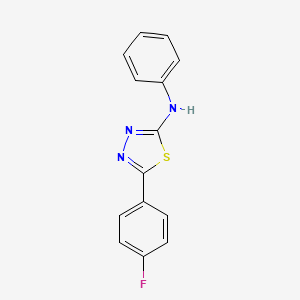
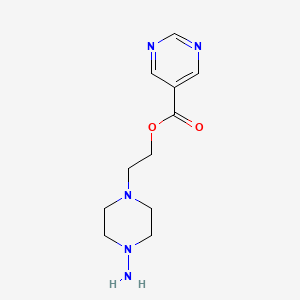
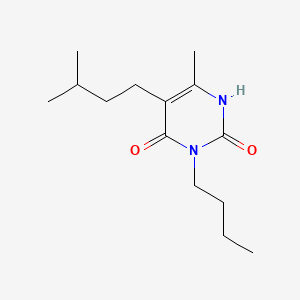
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
